molecular formula C8H7BrOS B3338941 1-(4-Bromophenyl)-2-mercaptoethanone CAS No. 18099-15-5

1-(4-Bromophenyl)-2-mercaptoethanone

Cat. No. B3338941
CAS RN: 18099-15-5
M. Wt: 231.11 g/mol
InChI Key: SSJRAUUZYUCFPO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-mercaptoethanone is a chemical compound that is widely used in scientific research. It is a thiol-containing compound that has been studied for its potential applications in various fields such as biochemistry, pharmacology, and material science. In

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-mercaptoethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is an enzyme that is involved in the regulation of cellular redox state and is overexpressed in many cancer cells.
Biochemical and physiological effects:
1-(4-Bromophenyl)-2-mercaptoethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that it can reduce the growth of tumors in animal models. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-(4-Bromophenyl)-2-mercaptoethanone has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, it has some limitations. It is toxic and must be handled with care. It is also relatively expensive compared to other thiol-containing compounds.

Future Directions

There are several future directions for the research on 1-(4-Bromophenyl)-2-mercaptoethanone. One direction is to study its potential as an anticancer agent in more detail. It is believed that it may have potential for the treatment of various types of cancer. Another direction is to study its potential as a redox probe for the study of cellular redox state. It may also have potential applications in the field of material science for the synthesis of thiol-containing polymers and materials.

Scientific Research Applications

1-(4-Bromophenyl)-2-mercaptoethanone has been extensively studied for its potential applications in various fields. In biochemistry, it has been used as a thiol-containing compound to study the mechanism of action of enzymes that contain thiol groups. It has also been used as a probe to study the redox state of cells and tissues. In pharmacology, it has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. In material science, it has been used as a precursor to synthesize various thiol-containing polymers and materials.

properties

IUPAC Name

1-(4-bromophenyl)-2-sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJRAUUZYUCFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CS)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540130
Record name 1-(4-Bromophenyl)-2-sulfanylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-mercaptoethanone

CAS RN

18099-15-5
Record name 1-(4-Bromophenyl)-2-sulfanylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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